molecular formula C10H12N2O3 B8541400 Methyl 2-propionamidoisonicotinate CAS No. 1373866-65-9

Methyl 2-propionamidoisonicotinate

Cat. No. B8541400
M. Wt: 208.21 g/mol
InChI Key: NYESQEPDCIBHFE-UHFFFAOYSA-N
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Patent
US09302991B2

Procedure details

A mixture of methyl 2-propionamidoisonicotinate (1.07 g, 5.15 mmol), 2M aqueous sodium hydroxide solution (5 mL) and methanol (25 mL) is stirred at 50° C. for 2 hours. After removal of the methanol by evaporation, the solution is acidified by 2M hydrochloric acid and extracted with ethyl acetate. The organic layer is dried over sodium sulfate and concentrated in vacuo. The residue is crystallized from tetrahydrofuran and n-hexane to give 0.76 g (76% yield) of the title compound as a white solid.
Quantity
1.07 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
76%

Identifiers

REACTION_CXSMILES
[C:1]([NH:5][C:6]1[CH:7]=[C:8]([CH:13]=[CH:14][N:15]=1)[C:9]([O:11]C)=[O:10])(=[O:4])[CH2:2][CH3:3].[OH-].[Na+]>CO>[C:1]([NH:5][C:6]1[CH:7]=[C:8]([CH:13]=[CH:14][N:15]=1)[C:9]([OH:11])=[O:10])(=[O:4])[CH2:2][CH3:3] |f:1.2|

Inputs

Step One
Name
Quantity
1.07 g
Type
reactant
Smiles
C(CC)(=O)NC=1C=C(C(=O)OC)C=CN1
Name
Quantity
5 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
25 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
is stirred at 50° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removal of the methanol
CUSTOM
Type
CUSTOM
Details
by evaporation
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue is crystallized from tetrahydrofuran and n-hexane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(CC)(=O)NC=1C=C(C(=O)O)C=CN1
Measurements
Type Value Analysis
AMOUNT: MASS 0.76 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.